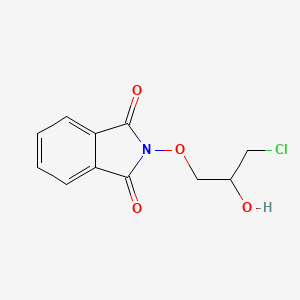
2-(3-Chloro-2-hydroxypropoxy)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-(3-Cloro-2-hidroxipropoxi)isoindol-1,3-diona es un compuesto químico con la fórmula molecular C11H10ClNO4 y un peso molecular de 255,65 g/mol. Se caracteriza por una estructura central de isoindol-1,3-diona con un sustituyente 3-cloro-2-hidroxipropoxi. Este compuesto se utiliza en diversas aplicaciones de investigación debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Cloro-2-hidroxipropoxi)isoindol-1,3-diona típicamente implica la reacción de una amina primaria aromática con derivados de anhídrido maleico . Esta reacción de condensación forma el andamiaje de isoindol-1,3-diona. La reacción a menudo se lleva a cabo en condiciones controladas, como temperaturas y disolventes específicos, para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando pasos de purificación adicionales como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-(3-Cloro-2-hidroxipropoxi)isoindol-1,3-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se pueden realizar reacciones de reducción utilizando agentes reductores adecuados para modificar la estructura del compuesto.
Sustitución: El grupo cloro se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Las reacciones se llevan a cabo típicamente a temperaturas controladas y en disolventes apropiados para lograr las transformaciones deseadas .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
La 2-(3-Cloro-2-hidroxipropoxi)isoindol-1,3-diona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas e interacciones con dianas biológicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluida su función en el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos químicos e intermediarios.
Mecanismo De Acción
El mecanismo de acción de la 2-(3-Cloro-2-hidroxipropoxi)isoindol-1,3-diona implica su interacción con dianas moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertos receptores o enzimas, modulando su actividad . Por ejemplo, se ha estudiado por su potencial para interactuar con el receptor de dopamina D2 humano, lo que sugiere aplicaciones en la investigación neurológica .
Comparación Con Compuestos Similares
Compuestos similares
2-(3-Cloro-2-hidroxipropil)isoindol-1,3-diona: Un compuesto similar con un sustituyente ligeramente diferente.
Derivados de N-isoindol-1,3-diona: Una clase de compuestos con estructuras centrales similares pero con sustituyentes variables.
Unicidad
La 2-(3-Cloro-2-hidroxipropoxi)isoindol-1,3-diona es única debido a su sustituyente específico, que imparte propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para aplicaciones de investigación específicas donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
IUPAC Name |
2-(3-chloro-2-hydroxypropoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHASOCVCWTLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
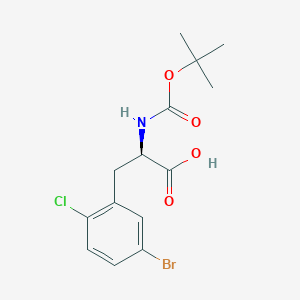
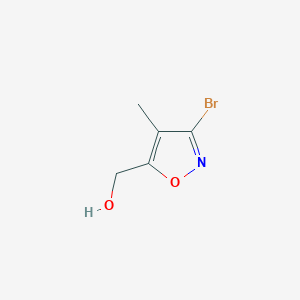
![2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B12275376.png)
![1-benzyl-N-[7-bromo-2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12275383.png)
![(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid](/img/structure/B12275395.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12275400.png)
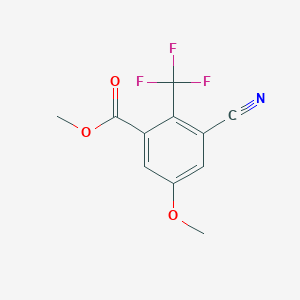

![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
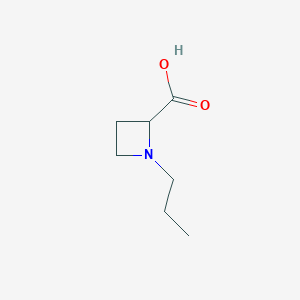
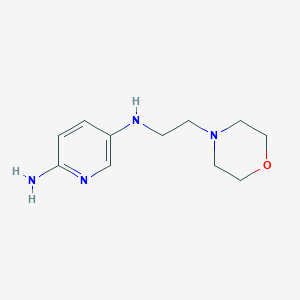
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)
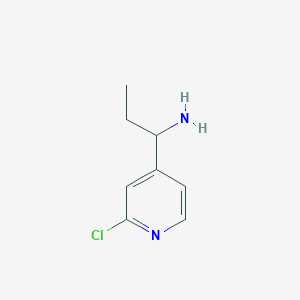
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)
